molecular formula C26H25FN4O4S B3275949 7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 632299-40-2

7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No. B3275949
CAS RN: 632299-40-2
M. Wt: 508.6 g/mol
InChI Key: PBBRWNVSAIELEW-UHFFFAOYSA-N
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Description

The compound “7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as fluoroquinolones, which are a type of important synthetic antimicrobial agents used broadly and effectively in clinic for infectious diseases .


Synthesis Analysis

The synthesis of this compound or its related compounds involves several steps. For instance, the crystal structure of a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR . Theoretical calculations using density functional theory studies (DFTs) with the 6–31G (d, p) basis set and B3LYP functional correlation can also be used to analyze the molecular characteristics of the synthesized crystal .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the HOMO/LUMO energy gap. A smaller energy gap corresponds to higher reactivity. The chemical softness value, which is also an indicator of reactivity, was found to be in good agreement with experimental values .

Mechanism of Action

The compound exhibits strong interactions with acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) with binding energies of -7.5 and -7.6 kcal/mol, respectively . This suggests that it may act as an inhibitor of these enzymes.

properties

IUPAC Name

7-[4-[(4-acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O4S/c1-15(32)16-2-4-17(5-3-16)28-26(36)30-10-8-29(9-11-30)23-13-22-19(12-21(23)27)24(33)20(25(34)35)14-31(22)18-6-7-18/h2-5,12-14,18H,6-11H2,1H3,(H,28,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBRWNVSAIELEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

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